![molecular formula C18H16O5S B2957262 8-ethoxy-3-[(4-methylphenyl)sulfonyl]-2H-chromen-2-one CAS No. 904449-49-6](/img/structure/B2957262.png)

8-ethoxy-3-[(4-methylphenyl)sulfonyl]-2H-chromen-2-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

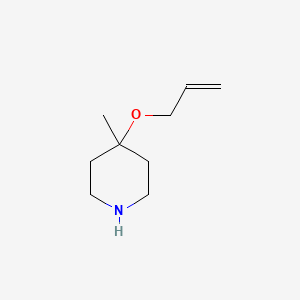

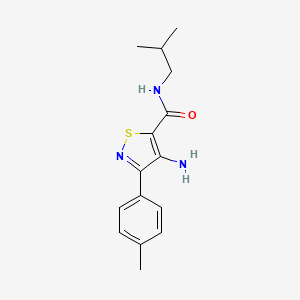

“8-ethoxy-3-[(4-methylphenyl)sulfonyl]-2H-chromen-2-one” is a chemical compound with the molecular formula C18H16O5S . It contains a total of 40 atoms; 16 Hydrogen atoms, 18 Carbon atoms, 5 Oxygen atoms, and 1 Sulfur atom .

Molecular Structure Analysis

The molecular structure of “8-ethoxy-3-[(4-methylphenyl)sulfonyl]-2H-chromen-2-one” is characterized by its molecular formula C18H16O5S . It has an average mass of 374.408 Da and a monoisotopic mass of 374.082397 Da .Applications De Recherche Scientifique

Anticancer Activity

This compound has shown promise in the field of oncology as a potential anticancer agent. Studies have indicated that derivatives of this compound can induce apoptosis in cancer cells, particularly in breast cancer cell lines such as MCF-7. The mechanism of action is believed to involve the intrinsic apoptotic pathway, affecting mitochondrial membrane potential and activating caspase-9 and caspase-3 .

Antiproliferative Effects

The antiproliferative effects of this compound have been evaluated against various cancer cell lines, including non-small cell lung cancer (A549), colorectal adenocarcinoma (HT-29), and androgen-independent prostate adenocarcinoma (PC-3). It has shown promising effects in inhibiting the proliferation of these cells .

Hybrid Molecule Synthesis

The compound serves as a building block for the synthesis of hybrid molecules containing hydrazone and sulfonate moieties. These hybrids have been synthesized and characterized, showing a broad spectrum of biological activities, which could be beneficial in developing new pharmacological agents .

Biological Activity Spectrum

Hydrazone derivatives, to which this compound is related, are known for their broad spectrum of biological activities. This includes not only anticancer effects but also potential antifungal, acaricidal, and antioxidant applications. This broad activity spectrum makes it a versatile compound for further medicinal chemistry research .

Pharmacological Applications

The sulfonate moiety present in this compound is associated with significant pharmacological applications. Aryl sulfonates, in particular, have been reported to possess anticancer properties. This opens up possibilities for the compound to be used in various therapeutic contexts beyond cancer treatment .

Each of these applications represents a unique field of study where “8-ethoxy-3-(4-methylbenzenesulfonyl)-2H-chromen-2-one” shows potential. Ongoing research and development could expand these applications further, highlighting the compound’s importance in scientific research and pharmaceutical development. <|\im_end|>

Now, let’s proceed with the next steps! <|im_continue|> OP: The scientific research applications of “8-ethoxy-3-(4-methylbenzenesulfonyl)-2H-chromen-2-one” are diverse and span across various fields of medicinal chemistry. Here’s a detailed analysis focusing on eight unique applications:

Anticancer Activity

This compound has demonstrated potential as an anticancer agent. It has been shown to have antiproliferative effects against several cancer cell lines, including breast cancer (MCF-7), lung cancer (A549), and colorectal adenocarcinoma (HT-29). The compound induces apoptosis, a form of programmed cell death, which is a desirable effect in cancer treatments .

Antiproliferative Effects

The compound has been evaluated for its ability to inhibit the growth of cancer cells. Its antiproliferative effects are particularly notable in androgen-independent prostate adenocarcinoma (PC-3) and hepatocellular carcinoma (Hep3B) cell lines .

Hybrid Molecule Synthesis

The compound serves as a precursor for synthesizing hybrid molecules with hydrazone and sulfonate groups. These hybrids have shown a broad spectrum of biological activities, which could be beneficial in developing new pharmacological agents .

Broad Spectrum of Biological Activities

Related hydrazone derivatives are known for their wide range of biological activities, including antifungal, acaricidal, and antioxidant properties. This versatility makes the compound a valuable candidate for further research in medicinal chemistry .

Pharmacological Applications

The presence of the sulfonate moiety in this compound is associated with significant pharmacological applications. Aryl sulfonates have been reported to possess anticancer properties, suggesting that this compound could have therapeutic uses beyond cancer treatment .

Propriétés

IUPAC Name |

8-ethoxy-3-(4-methylphenyl)sulfonylchromen-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16O5S/c1-3-22-15-6-4-5-13-11-16(18(19)23-17(13)15)24(20,21)14-9-7-12(2)8-10-14/h4-11H,3H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUHIKQCPERXNNE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC2=C1OC(=O)C(=C2)S(=O)(=O)C3=CC=C(C=C3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(3-Phenyltriazolo[1,5-a]quinazolin-5-yl)amino]-3-propan-2-ylthiourea](/img/structure/B2957184.png)

![2-Cyclopropyl-5-((5,6,7,8-tetrahydronaphthalen-2-yl)sulfonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine](/img/structure/B2957186.png)

![2-(3-acetamido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-2-yl)-N-(2-methoxyethyl)acetamide](/img/structure/B2957189.png)

![1-benzyl-4-oxo-N-phenethyl-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2957193.png)

![4-(4-fluorophenyl)-N-[(1-phenylpyrrolidin-2-yl)methyl]-1H-pyrrole-2-carboxamide](/img/structure/B2957195.png)

![2-((3,5-dimethylisoxazol-4-yl)methyl)-4-(4-(methylthio)phenyl)-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2957198.png)